molecular formula C6H12O2S B143051 4-Mercapto-4-methylpentanoic acid CAS No. 140231-31-8

4-Mercapto-4-methylpentanoic acid

Cat. No. B143051
Key on ui cas rn: 140231-31-8
M. Wt: 148.23 g/mol
InChI Key: SYIFSIGCMOMQRB-UHFFFAOYSA-N
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Patent
US07276497B2

Procedure details

A solution of mercaptopentanoic acid 7 (6.0 mL, 40 mmol) was dissolved in 50 mL of deionized water in a 250 mL flask. The solution was magnetically stirred as sodium carbonate (6.4 g, 60 mmol) was added to the acid at a rate that would not cause excessive frothing. The flask was equipped with a 100 mL addition funnel, which was charged with a solution of methyl methanethiolsulfonate (7.5 g, 60 mmol) dissolved in 30 mL of glass-distilled 100% ethanol. The flask was cooled in an ice/water bath and the system was maintained under an argon atmosphere. The methyl methanethiolsulfonate solution was added drop-wise to the flask as rapidly as possible but without causing excessive frothing. The cooling bath was removed and the reaction mixture was allowed to stir for an additional 3 hours. Solvent was removed by rotary evaporation under vacuum, until approximately 20 mL remained. After which 10 mL of saturated sodium bicarbonate and 30 mL of deionized water were added. The mixture was washed three times with 25 mL portions of ethyl acetate in a separatory funnel. The aqueous layer was adjusted to approximately pH 2 with 5 M HCl and was extracted twice with 120 mL portions of ethyl acetate. The organic layers were combined and washed with 20 mL of a solution composed of saturated NaCl and 1M HCl at a ratio of 4:1. The organic layer was then dried over 14 g of anhydrous sodium sulfate and solvent was removed by rotary evaporation under vacuum to give 5.4 g of product 8 (70% yield). The material can be taken to the next step without further purification. 1H NMR (CDCl3): δ1.54 (6H, s), 2.15-2.21 (2H, m), 2.64 (3H, s), 2.69-2.72 (2H, m). MS (M+Na+) calc.: 217.0, found: 217.1
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].C(=O)([O-])[O-].[Na+].[Na+].[CH3:16][S:17]S(C)(=O)=O>O.C(O)C>[CH3:8][C:2]([S:1][S:17][CH3:16])([CH3:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
SC(CCC(=O)O)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
CSS(=O)(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSS(=O)(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the acid at a rate that would not
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a 100 mL addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice/water bath
TEMPERATURE
Type
TEMPERATURE
Details
the system was maintained under an argon atmosphere
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
Solvent was removed by rotary evaporation under vacuum, until approximately 20 mL
ADDITION
Type
ADDITION
Details
After which 10 mL of saturated sodium bicarbonate and 30 mL of deionized water were added
WASH
Type
WASH
Details
The mixture was washed three times with 25 mL portions of ethyl acetate in a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 120 mL portions of ethyl acetate
WASH
Type
WASH
Details
washed with 20 mL of a solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over 14 g of anhydrous sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(CCC(=O)O)(C)SSC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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